molecular formula C14H26N2O B3022023 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine CAS No. 859523-82-3

1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine

Cat. No.: B3022023
CAS No.: 859523-82-3
M. Wt: 238.37 g/mol
InChI Key: WIEIGZKHHGDNGV-UHFFFAOYSA-N
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Description

1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine is a chemical compound with the molecular formula C14H26N2O and a molecular weight of 238.37 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with an acetyl group and a 4-methylcyclohexyl group.

Chemical Reactions Analysis

1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine can be compared to other piperidine derivatives, such as:

    1-acetylpiperidine: Lacks the 4-methylcyclohexyl group, making it less bulky and potentially less selective in its interactions.

    N-(4-methylcyclohexyl)piperidine: Does not have the acetyl group, which may affect its reactivity and binding properties.

    4-methylcyclohexylamine: Lacks the piperidine ring, resulting in different chemical and biological properties.

Properties

IUPAC Name

1-[4-[(4-methylcyclohexyl)amino]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O/c1-11-3-5-13(6-4-11)15-14-7-9-16(10-8-14)12(2)17/h11,13-15H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEIGZKHHGDNGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC2CCN(CC2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649273
Record name 1-{4-[(4-Methylcyclohexyl)amino]piperidin-1-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859524-25-7
Record name 1-{4-[(4-Methylcyclohexyl)amino]piperidin-1-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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